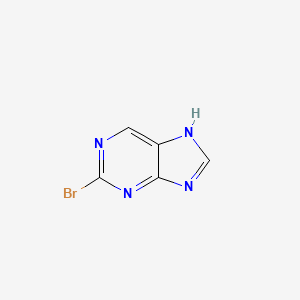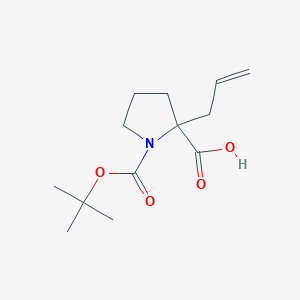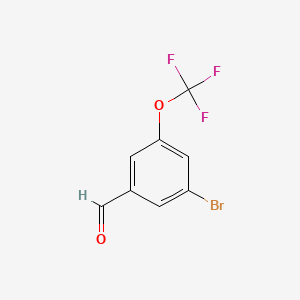
1-(4-Aminophenyl)-2-methylpropan-1-one
Overview
Description
1-(4-Aminophenyl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker Analysis
1-(4-Aminophenyl)-2-methylpropan-1-one's behavior in sewage was examined using NMR spectroscopy, highlighting its utility as a biomarker. The compound was found to undergo H/D exchange with D2O, possibly via an enol intermediate, and was detectable at environmentally relevant concentrations (Fitzsimons & Belt, 2005).
Photoinitiators in Coatings
This compound has been incorporated into copolymeric systems as a side-chain component for photoinitiators, used in ultraviolet-curable pigmented coatings. It showed synergistic effects in activity but had lower photoinitiation efficiency compared to homopolymers (Angiolini et al., 1997).
Biofuel Production
In the realm of biofuel production, this compound plays a role in enabling anaerobic 2-methylpropan-1-ol production in Escherichia coli at theoretical yield. This was achieved through the engineering of ketol-acid reductoisomerase and alcohol dehydrogenase, demonstrating a breakthrough in biofuel commercialization (Bastian et al., 2011).
Chemical Sensor Development
A chemo-sensor based on this compound was developed for selective colorimetric recognition of Cu2+ in aqueous solutions. The sensor demonstrated a visible color change, indicating its potential application in environmental monitoring (Jo et al., 2014).
Analytical Chemistry
This compound's application in analytical chemistry is highlighted by its use in studying the stereoselective metabolism of chiral psychotomimetic amines. Advanced techniques like chemical ionization mass spectrometric analysis were employed, demonstrating its importance in drug metabolism studies (Weinkam et al., 1976).
Antitumor Activity Research
In the field of medicinal chemistry, derivatives of this compound have been synthesized and tested for their antitumor activity. These studies provide insights into the potential therapeutic applications of this compound (Isakhanyan et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, a synthetic dichloro-substituted aminochalcone, has been studied for its antitrypanosomiasis activity . The protein targets of this compound in the evolutionary cycle of T. cruzi include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 . These proteins play crucial roles in the survival and proliferation of the parasite.
Mode of Action
The aforementioned similar compound acts on the active site of the cyp51 receptor, establishing a stable complex with the target . This interaction likely inhibits the normal function of the receptor, leading to the observed antitrypanosomiasis activity.
Biochemical Pathways
For instance, derivatives of 4-(4-aminophenyl)-3-morpholinone were found to interact with the DNA gyrase enzyme , which plays a critical role in DNA replication.
Pharmacokinetics
The structurally similar compound mentioned earlier was found to present an alignment between permeability and hepatic clearance, although it presents low metabolic stability . This suggests that the compound may be rapidly absorbed and cleared from the body, potentially limiting its bioavailability.
Result of Action
cruzi, suggesting that it may have potential as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
1-(4-Aminophenyl)-2-methylpropan-1-one plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, which are involved in the oxidative deamination of neurotransmitters . The interaction between this compound and monoamine oxidase enzymes can lead to the inhibition of these enzymes, affecting the levels of neurotransmitters in the brain. Additionally, this compound can form hydrazones and oximes through reactions with aldehydes and ketones, which are important in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting tubulin polymerization and depolymerization, leading to a decrease in cell proliferation and colony formation . Furthermore, this compound has been found to induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with monoamine oxidase enzymes results in the inhibition of these enzymes, affecting neurotransmitter levels . Additionally, this compound can form covalent bonds with aldehydes and ketones, leading to the formation of hydrazones and oximes, which play important roles in biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are observed in both in vitro and in vivo studies, highlighting the potential long-term benefits of this compound in cancer treatment.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit monoamine oxidase enzymes, leading to changes in neurotransmitter levels and affecting behavior . At high doses, this compound can cause toxic effects, including liver damage and neurotoxicity . These findings highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by monoamine oxidase enzymes, leading to the formation of corresponding aldehydes and hydrogen peroxide . Additionally, it can undergo further metabolism to form hydrazones and oximes, which are important intermediates in various biochemical pathways . The metabolism of this compound can affect metabolic flux and metabolite levels, influencing overall cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported into cells via specific transporters, where it can accumulate and exert its effects . Additionally, this compound can bind to proteins within the cell, affecting its localization and activity . These interactions are crucial for the compound’s ability to influence cellular processes.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria, cytoplasm, and nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the compound can be targeted to the mitochondria, where it can affect mitochondrial function and induce apoptosis . Additionally, its presence in the nucleus can influence gene expression and cell signaling pathways, further highlighting its multifaceted role in cellular processes.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFARCDAVMVFNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408845 | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95249-12-0 | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-aminophenyl)-2-methylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1276845.png)

![4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276850.png)




![4-allyl-5-[1-(3,5-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276872.png)



